molecular formula C17H17N5O6S B019702 NBMPR CAS No. 38048-32-7

NBMPR

货号 B019702
CAS 编号: 38048-32-7
分子量: 419.4 g/mol
InChI 键: DYCJFJRCWPVDHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Nitrobenzylthioinosine (4-NBTI) is a synthetic compound that has been studied for its potential therapeutic uses. It is a derivative of inosine, a naturally occurring nucleoside found in the human body. 4-NBTI has been used in a variety of scientific research applications, including in vivo and in vitro studies, and has been found to have several biochemical and physiological effects.

科学研究应用

平衡型核苷转运蛋白 (ENTs) 的抑制

NBMPR 常规用量为 0.10 μM 和 0.10 mM,分别特异性抑制平衡型核苷转运蛋白 1 (ENT1) 和 2 (ENT2) 介导的核苷转运 . ENTs 是核苷转运蛋白家族的成员;迄今为止,已描述了该家族中的四种转运蛋白 (ENT1–4) . ENT1–3 是普遍存在的蛋白质,属于溶质载体 (SLC) 转运蛋白超家族,在组织中介导核苷的双向易化扩散,以维持核苷稳态 .

乳腺癌耐药蛋白 (ABCG2) 的抑制

This compound 不仅是 ENTs 的选择性抑制剂,还能阻断乳腺癌耐药蛋白 (ABCG2) 的外排活性 . 因此,使用 this compound 评估 ENTs 对药代动力学影响的研究人员,如果研究的化合物既是 ENTs 的底物又是 ABCG2 的底物,则必须谨慎解读其结果 .

细胞毒性核苷类似物处置的调节

This compound 是一种有效的核苷转运抑制剂,在许多细胞类型中都存在,它能调节几种细胞毒性核苷类似物的体内处置 . 这种调节在癌症研究和治疗领域具有重大意义。

胎盘主动外排的抑制

This compound (0.10 mM) 也可能抑制胎盘对 [3H] 齐多夫定和 [3H] 替诺福韦二吡呋酯富马酸酯的主动外排 . 这可能在研究药物跨胎盘转运方面具有潜在应用。

P-糖蛋白 (ABCB1) 的抑制

尽管研究尚未得出结论,但有一种假设认为 this compound 可能消除 P-糖蛋白 (ABCB1) 的活性 . 这可能对研究癌症的多药耐药性产生影响。

[3H] 格列本脲转运的抑制

This compound (0.10 mM) 抑制了 MDCKII-ABCG2 细胞单层中 [3H] 格列本脲的双向转运,并阻断了大鼠足月胎盘体外 ABCG2 介导的 [3H] 格列本脲外排 . 这表明 this compound 在药物转运和药代动力学研究中可能发挥作用。

作用机制

Target of Action

NBMPR, also known as S-(4-Nitrobenzyl)-6-thioinosine or 4-Nitrobenzylthioinosine, primarily targets the Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) . These transporters are members of the nucleoside transporter family and are ubiquitous proteins that mediate bi-directional facilitated diffusion of nucleosides in tissues to maintain nucleoside homeostasis .

Mode of Action

This compound acts as an inhibitor of ENT1 and ENT2 . It binds to these transporters with high affinity, thereby inhibiting the transport of nucleosides . . It has also been found to block the efflux activity of the Breast Cancer Resistance Protein (ABCG2) .

Biochemical Pathways

The inhibition of ENT1 and ENT2 by this compound affects the facilitated diffusion of nucleosides, disrupting nucleoside homeostasis . Additionally, by blocking the efflux activity of ABCG2, this compound can impact the transport of various substrates of this protein, including certain drugs .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution and clearance in the body. In a study involving mice, the this compound content of plasma was found to be maximal at about 20 minutes after injection and declined to less than 0.2% of the peak value by 10 hours . The time courses for the disappearance of this compound from plasma and erythrocytes were monoexponential and yielded half-life values of 0.39 hours and 0.68 hours, respectively .

Result of Action

The inhibition of ENT1 and ENT2 by this compound disrupts the normal transport of nucleosides, which can have various downstream effects depending on the specific nucleosides and tissues involved . By blocking the efflux activity of ABCG2, this compound can also influence the disposition of drugs that are substrates of this protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the concentration of this compound used can affect its inhibitory activity. At a concentration of 0.10 mM, this compound has been found to abolish ABCG2 activity . Therefore, researchers using this compound to evaluate the effect of ENTs on pharmacokinetics must interpret their results carefully if studying compounds that are substrates of both ENTs and ABCG2 .

安全和危害

4-Nitrobenzylthioinosine is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

未来方向

The future of 4-Nitrobenzylthioinosine lies in the development of new analogues with lower polarity for better oral absorption and/or penetration into the CNS . The challenge of drug resistance to kinase inhibitors is being met and the future of kinase drug discovery is promising .

生化分析

Biochemical Properties

S-(4-Nitrobenzyl)-6-thioinosine interacts with equilibrative nucleoside transporters 1 (ENT1) and 2 (ENT2), inhibiting the transport of nucleosides . It has been shown to modulate the in vivo disposition of several cytotoxic nucleoside analogs .

Cellular Effects

S-(4-Nitrobenzyl)-6-thioinosine has been found to inhibit the efflux activity of the Breast Cancer Resistance Protein (ABCG2), a protein that plays a significant role in drug resistance . This inhibition can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, S-(4-Nitrobenzyl)-6-thioinosine exerts its effects by binding to equilibrative nucleoside transporters, inhibiting the transport of nucleosides . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of S-(4-Nitrobenzyl)-6-thioinosine have been observed to change over time in laboratory settings . For instance, it has been shown that the compound’s content in plasma was maximal at about 20 minutes after injection and declined to less than 0.2% of the peak value by 10 hours .

Dosage Effects in Animal Models

The effects of S-(4-Nitrobenzyl)-6-thioinosine have been studied in animal models

Transport and Distribution

S-(4-Nitrobenzyl)-6-thioinosine is transported and distributed within cells and tissues through its interaction with equilibrative nucleoside transporters . It has been shown to inhibit the efflux activity of the Breast Cancer Resistance Protein (ABCG2), which can impact its localization or accumulation .

属性

IUPAC Name

2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCJFJRCWPVDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860551
Record name 6-{[(4-Nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38048-32-7
Record name 6-(p-Nitrobenzylthio)inosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrobenzylthioinosine
Reactant of Route 2
4-Nitrobenzylthioinosine
Reactant of Route 3
Reactant of Route 3
4-Nitrobenzylthioinosine
Reactant of Route 4
4-Nitrobenzylthioinosine
Reactant of Route 5
4-Nitrobenzylthioinosine
Reactant of Route 6
4-Nitrobenzylthioinosine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。